molecular formula C18H21N3O4 B4239871 N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide

Cat. No.: B4239871
M. Wt: 343.4 g/mol
InChI Key: IYGDRZQETOYRSP-UHFFFAOYSA-N
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Description

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide is a complex organic compound that features a pyridinecarboxamide core with a 3,5-dimethoxybenzoyl group attached via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the 3,5-dimethoxybenzoyl chloride: This is achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride.

    Amidation Reaction: The 3,5-dimethoxybenzoyl chloride is then reacted with 3-aminopropylamine to form N-(3-aminopropyl)-3,5-dimethoxybenzamide.

    Coupling with 2-pyridinecarboxylic acid: Finally, the intermediate is coupled with 2-pyridinecarboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution on the pyridine ring can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones from the methoxy groups.

    Reduction: Formation of amines from the amide bond.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide
  • N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-furamide

Uniqueness

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide is unique due to the presence of both the 3,5-dimethoxybenzoyl group and the pyridinecarboxamide core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the methoxy groups can participate in hydrogen bonding, influencing the compound’s interaction with biological targets.

Properties

IUPAC Name

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-10-13(11-15(12-14)25-2)17(22)20-8-5-9-21-18(23)16-6-3-4-7-19-16/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGDRZQETOYRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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